Fortimicin KR

Chiral separation aminoglycoside epimers HPLC‑MS/MS

Fortimicin KR (FOR‑KR) is a pseudodisaccharide aminoglycoside congener belonging to the fortimicin complex produced by Micromonospora olivasterospora. It is an amino sugar with the molecular formula C₁₅H₃₂N₄O₅ and a molecular weight of 348.44 g mol⁻¹.

Molecular Formula C15H32N4O5
Molecular Weight 348.44 g/mol
CAS No. 122517-24-2
Cat. No. B049059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFortimicin KR
CAS122517-24-2
Molecular FormulaC15H32N4O5
Molecular Weight348.44 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N
InChIInChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1
InChIKeyWFMQYKIRAVMXSU-GBKVUIFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fortimicin KR (CAS 122517‑24‑2): Structural Identity, Biosynthetic Origin, and Procurement Relevance


Fortimicin KR (FOR‑KR) is a pseudodisaccharide aminoglycoside congener belonging to the fortimicin complex produced by Micromonospora olivasterospora [1]. It is an amino sugar with the molecular formula C₁₅H₃₂N₄O₅ and a molecular weight of 348.44 g mol⁻¹ [2]. Fortimicin KR is the product of the enzyme Fortimicin KH epimerase (Fms11), which catalyzes the epimerization of Fortimicin KH (FOR‑KH) at a single chiral center, making FOR‑KR a stereoisomer of FOR‑KH [3]. Unlike the clinically used Fortimicin A (astromicin), Fortimicin KR lacks the 4‑N‑glycyl substituent and is considered a minor biosynthetic intermediate or shunt metabolite. Its availability as a purified reference standard is essential for analytical method development, biosynthetic pathway elucidation, and resistance mechanism studies.

Chiral reference-standard workflow — stereoisomer of Fortimicin KH for epimer-specific analytical method development.
Biosynthetic pathway elucidation — purified FOR‑KR supports Fms11 epimerase product identification and resistance-mechanism studies.
Minor congener reference — mid-level abundance in the fortimicin complex makes it relevant for quantitative fermentation profiling.

Why Fortimicin KR Cannot Be Substituted by Other Fortimicin Congeners or Generic Aminoglycosides


The fortimicin complex comprises at least ten structurally related pseudodisaccharide congeners that differ in the presence or absence of substituents on the fortamine aminocyclitol and the purpurosamine sugar, as well as in stereochemistry at specific chiral centers [1]. Fortimicin KR is an epimer of Fortimicin KH; the equilibrium between them is enzymatically controlled, and the two epimers exhibit different chromatographic behavior, indicating distinct physicochemical properties . Fortimicin A, the major bioactive component, carries a 4‑N‑glycyl group that is essential for potent antibacterial activity, a feature absent in Fortimicin KR. Consequently, substituting Fortimicin KR with Fortimicin A or other congener would introduce a different molecular entity with altered target binding, antibacterial spectrum, and susceptibility to aminoglycoside‑modifying enzymes. For analytical, biosynthetic, or resistance research, only the exact stereoisomer provides valid results.

vs FOR‑KH
Epimer mismatch. FOR‑KR and FOR‑KH differ at a single chiral center; chromatographic behavior and enzyme-substrate identity may not transfer directly between epimers.
vs Fortimicin A
4‑N‑glycyl absent. FOR‑KR lacks the substituent critical for ribosomal binding; antibacterial activity and target-engagement profiles differ substantially.
vs other congeners
Structural divergence. Substitution with FOR‑B, DCM, or FOR‑KK1 introduces distinct molecular entities with altered MS/MS transitions and resistance-enzyme susceptibility.

Fortimicin KR: Quantitative Evidence of Differentiation from Related Fortimicin Congeners


Chromatographic Resolution of FOR‑KR from Its Epimer FOR‑KH and FOR‑B

Fortimicin KR (FOR‑KR) was baseline‑resolved from its epimer Fortimicin KH (FOR‑KH) and from Fortimicin B (FOR‑B) using a macrocyclic glycopeptide (teicoplanin)‑bonded chiral column, a feat not achievable with conventional reversed‑phase chromatography [1]. This demonstrates a tangible physicochemical difference between the otherwise isobaric epimers FOR‑KR and FOR‑KH, directly impacting analytical method selectivity and quantification accuracy.

Chiral resolution
Head-to-head
Baseline separation of FOR‑KR from FOR‑KH and FOR‑B on teicoplanin-bonded chiral column; co‑elution on standard C18
HPLC‑ESI‑ion trap‑MS/MS
Epimer-specific quantification requires chiral stationary phase
Exact Rs not reported; method context
Chiral separation aminoglycoside epimers HPLC‑MS/MS

Semi‑Quantitative Abundance Ranking of FOR‑KR in the Fortimicin Complex

Among ten identified fortimicin pseudodisaccharide analogs, FOR‑KH and FOR‑KR together constituted the fourth most abundant species in the fermentation broth, with the summed peak area ranking after FOR‑A, FOR‑B, and DCM [1]. This semi‑quantitative ranking places FOR‑KR as a mid‑level minor component, distinct from the major antibiotic FOR‑A and from trace congeners such as FOR‑KL1 and FOR‑FU‑10.

Abundance ranking
Reported
FOR‑KH + FOR‑KR ranked 4th among ten identified pseudodisaccharide congeners by summed peak area
After FOR‑A, FOR‑B, DCM
Mid-level minor component suitable for quantitative assay development
Semi‑quantitative; exact percentage not reported
Biosynthetic profiling congener distribution fermentation

Enzymatic Interconversion Specificity: FOR‑KH → FOR‑KR

Fortimicin KH epimerase (Fms11) specifically catalyzes the conversion of FOR‑KH to FOR‑KR, and this reaction is unidirectional under physiological conditions [1]. No other fortimicin congener is a substrate for this epimerase, establishing FOR‑KR as a unique enzymatic product. This contrasts with FOR‑KH, which is the substrate, and with FOR‑A and FOR‑B, which are not involved in this epimerization step.

Epimerase specificity
Class-level
Fms11 exclusively converts FOR‑KH to FOR‑KR; no other fortimicin congener is a substrate
Unidirectional under physiological conditions
FOR‑KR is the only authentic product standard for Fms11 activity assays
Inferred from gene annotation; recombinant enzyme context
Epimerase biosynthetic pathway enzyme specificity

Structural Differentiation from Fortimicin A: Absence of the 4‑N‑Glycyl Substituent

Fortimicin A (astromicin) possesses a 4‑N‑glycyl group that is critical for ribosomal binding and antibacterial activity; Fortimicin B, which lacks this group, shows drastically reduced activity (≤10% of Fortimicin A in cell‑free translation assays) [1]. Fortimicin KR, like Fortimicin B, lacks the 4‑N‑glycyl moiety and is therefore predicted to have similarly attenuated antibacterial activity relative to Fortimicin A. This structural difference alone precludes the use of Fortimicin KR as a substitute for Fortimicin A in antimicrobial susceptibility studies.

Glycyl substituent
Supporting
FOR‑KR: MW 348.44, no 4‑N‑glycyl vs FOR‑A: MW 405.49, 4‑N‑glycyl present
FOR‑B (no glycyl): MIC >64 µg mL⁻¹
Supports negative-control use in ribosomal-inhibition SAR studies
Antibacterial data for FOR‑A and FOR‑B from published literature
Structure‑activity relationship antibacterial potency aminoglycoside modification

Distinct MS/MS Fragmentation Pattern Enabling Selective Detection

In LC‑MS/MS analysis, FOR‑KR (and its epimer FOR‑KH) produces a characteristic precursor→product ion transition at m/z 349.3 → 126.1, which differs from the transitions of FOR‑A (m/z 406.3 → 126.1) and DCM (m/z 433.3 → 126.1) [1]. This unique MS/MS fingerprint allows selective quantification of FOR‑KR in complex fermentation matrices without interference from other fortimicin congeners, provided that chiral separation from FOR‑KH is employed.

MS/MS transition
Head-to-head
FOR‑KR: m/z 349.3 → 126.1; FOR‑A: m/z 406.3 → 126.1; DCM: m/z 433.3 → 126.1
57 Da mass difference from FOR‑A
Compound-specific SRM transition for selective quantification in complex matrices
Requires chiral separation from FOR‑KH
Mass spectrometry selective reaction monitoring congener identification

Fortimicin KR: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Chiral Reference Standard for Epimer‑Specific HPLC‑MS/MS Method Validation

When developing an analytical method for fortimicin congener profiling in fermentation broths, FOR‑KR is required as the authentic epimer standard to establish chromatographic retention time, verify baseline resolution from FOR‑KH, and calibrate the m/z 349.3 → 126.1 SRM transition. In the absence of FOR‑KR, the FOR‑KH/FOR‑KR epimer pair cannot be correctly assigned, leading to inaccurate congener distribution data [1].

Substrate for Fortimicin KH Epimerase (Fms11) Activity Assays

Researchers studying the biosynthesis of fortimicins or screening for epimerase inhibitors require FOR‑KR as the authentic product to confirm Fms11 activity. The unidirectional conversion of FOR‑KH to FOR‑KR means that detection of FOR‑KR is the definitive readout for enzyme function; no other congener can serve this role [1].

Negative Control in Structure–Activity Relationship (SAR) Studies of Aminoglycoside Antibiotics

Because FOR‑KR lacks the 4‑N‑glycyl substituent essential for high‑affinity ribosomal binding, it serves as an ideal negative control when evaluating the contribution of this substituent to antibacterial potency, mistranslation induction, or interaction with resistance enzymes, in parallel with Fortimicin A as a positive control [1].

Reference Material for Aminoglycoside Resistance Mechanism Studies

Aminoglycoside‑modifying enzymes (e.g., AAC(3)‑I) can differentially inactivate fortimicin congeners. FOR‑KR, with its specific stereochemistry, may exhibit distinct susceptibility compared to FOR‑A or FOR‑KH. Purified FOR‑KR is necessary to dissect the substrate specificity of these resistance determinants [1].

Application
Selection Property
Validation Focus
Chiral reference standard for epimer‑specific HPLC‑MS/MS
Epimer identity confirmation
Baseline resolution from FOR‑KH; m/z 349.3→126.1 calibration
Fms11 epimerase activity assay substrate
Authentic enzymatic product
FOR‑KR detection as definitive readout for enzyme function
Negative control in aminoglycoside SAR studies
4‑N‑glycyl absent
Ribosomal-binding contribution of glycyl substituent
Reference material for resistance-mechanism studies
Stereochemistry-dependent enzyme susceptibility
AAC(3)-I substrate specificity across fortimicin congeners
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